REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[cH:9][n:10][c:11]2[c:12]([c:13]1=[O:14])[c:15]([OH:21])[cH:16][c:17](=[O:20])[n:18]2[CH3:19].[P:22]([Cl:23])([Cl:24])([Cl:25])=[O:26]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[cH:9][n:10][c:11]2[c:12]([c:13]1=[O:14])[c:15]([Cl:24])[cH:16][c:17](=[O:20])[n:18]2[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)cc(O)c2c(=O)n(Cc3ccccc3)cnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cn1c(=O)cc(Cl)c2c(=O)n(Cc3ccccc3)cnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |